4-Amino-6,8-dichloro-2-methylquinoline

Descripción

Chemical Identity and Nomenclature

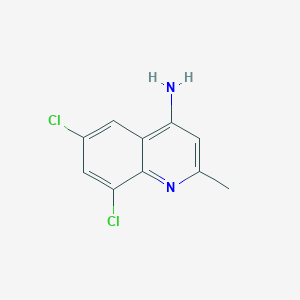

4-Amino-6,8-dichloro-2-methylquinoline belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its systematic IUPAC name, 6,8-dichloro-2-methylquinolin-4-amine , reflects the positions of substituents: chlorine atoms at C6 and C8, a methyl group at C2, and an amino group at C4.

Molecular and Structural Features

The compound’s planar aromatic system and electron-withdrawing chlorine atoms contribute to its physicochemical stability and intermolecular interactions. X-ray crystallographic data for related chloroquinolines confirm preferential halogen bonding patterns, which influence molecular packing and solubility.

Historical Context of Quinoline Derivatives in Organic Chemistry

Quinoline, first isolated from coal tar in 1834, became a cornerstone of heterocyclic chemistry due to its versatility in drug design. Early synthetic methods, such as the Skraup (1880) and Friedländer (1882) reactions, enabled the preparation of quinoline scaffolds for antimalarial agents like quinine and chloroquine.

Key Milestones in Aminoquinoline Development:

- 1930s–1940s : Chloroquine, a 4-aminoquinoline, revolutionized malaria treatment but faced resistance by the 1960s.

- 1980s–2000s : Fluoroquinolones (e.g., ciprofloxacin) emerged as broad-spectrum antibiotics, highlighting the role of halogenation in enhancing bioactivity.

- 2010s–Present : Modern methods, such as transition metal-free oxidative dehydrative coupling, enable efficient synthesis of 4-aminoquinolines like this compound.

Recent advances in catalysis (e.g., iodine-mediated dehydrogenative aromatization) have streamlined the synthesis of halogenated quinolines, overcoming traditional limitations in regioselectivity and yield.

Significance of Halogen-Substituted Aminoquinolines

Halogen atoms, particularly chlorine, are strategically incorporated into aminoquinolines to modulate electronic, steric, and pharmacokinetic properties.

Impact of Halogenation:

Electronic Effects :

- Chlorine’s electronegativity increases the electron-deficient nature of the quinoline ring, enhancing interactions with biological targets (e.g., DNA topoisomerases or kinase enzymes).

- Computational studies show that C6 and C8 chlorination in 4-aminoquinolines stabilizes charge-transfer complexes with heme in malaria parasites.

Bioactivity Enhancements :

- Chlorinated quinolines exhibit improved antimicrobial and anticancer profiles compared to non-halogenated analogs. For example, This compound derivatives demonstrate inhibitory activity against Plasmodium falciparum and human cancer cell lines.

- Halogen bonding facilitates target engagement, as seen in PI3K enzyme inhibition studies.

Synthetic Advantages :

Comparative Analysis of Halogenated Quinolines:

| Compound | Halogen Positions | Key Applications |

|---|---|---|

| Chloroquine | C7 | Antimalarial |

| Ciprofloxacin | C6, C8 (F) | Antibacterial |

| This compound | C6, C8 (Cl) | Antimicrobial, anticancer |

Propiedades

IUPAC Name |

6,8-dichloro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUOBWNEEOZXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588913 | |

| Record name | 6,8-Dichloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-01-7 | |

| Record name | 6,8-Dichloro-2-methyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917562-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dichloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6,8-dichloro-2-methylquinoline typically involves the chlorination of 2-methylquinoline followed by amination. One common method includes the following steps:

Chlorination: 2-Methylquinoline is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chloro substituents at the 6 and 8 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-6,8-dichloro-2-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Ammonia or primary amines are commonly used as nucleophiles in substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted quinolines can be formed.

Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.

Reduction Products: Reduction can yield aminoquinoline derivatives with altered substituent patterns.

Aplicaciones Científicas De Investigación

4-Amino-6,8-dichloro-2-methylquinoline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Amino-6,8-dichloro-2-methylquinoline involves its interaction with specific molecular targets and pathways. The amino and chloro substituents play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The reactivity and biological activity of quinoline derivatives are highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogues:

Key Observations:

- Chlorine Position: The 6,8-dichloro configuration in the reference compound creates a distinct electronic environment compared to isomers with chlorines at 5,7 or 7,6.

- Amino Group: The amino group at position 4 is critical for hydrogen bonding in crosslinking reactions, as seen in studies with acyclic AOVP derivatives .

- Ring System: Quinazoline derivatives (e.g., 4-Amino-2,5-dichloroquinazoline) exhibit altered reactivity due to the presence of a second nitrogen atom in the ring .

Actividad Biológica

4-Amino-6,8-dichloro-2-methylquinoline is a member of the quinoline family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features:

- Amino group at the 4-position

- Chloro groups at the 6 and 8 positions

- Methyl group at the 2-position

This unique arrangement contributes to its reactivity and biological efficacy.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes critical for cellular processes, disrupting microbial growth and cancer cell proliferation.

- DNA Intercalation : It may intercalate into DNA, affecting replication and transcription processes.

- Signaling Pathway Modulation : The compound influences various signaling pathways that alter cellular behavior, potentially leading to apoptosis in cancer cells .

Antimicrobial Properties

This compound has demonstrated moderate antibacterial activity against various strains of bacteria. Preliminary studies suggest it exhibits efficacy against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents is believed to enhance this biological activity.

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human cancer cell lines such as H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) with IC50 values indicating significant potency .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives can often be correlated with their structural features. In a comparative study:

| Compound Name | Structural Features | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Two chloro groups | Moderate |

| 4-Amino-7,8-dichloro-2-methylquinoline | One chloro group | Lower than above |

| 4-Amino-6-chloro-2,8-dimethylquinoline | One chloro group | Variable |

This table illustrates that the presence of multiple chlorinated positions significantly enhances the compound's activity compared to its analogs.

Study on Antimalarial Efficacy

A study focused on the antimalarial potential of quinoline derivatives indicated that compounds structurally similar to 4-amino derivatives exhibit low nanomolar activity against Plasmodium falciparum, particularly in CQ-resistant strains. This suggests that modifications at specific positions can lead to enhanced selectivity and potency against malaria parasites .

Cytotoxicity Evaluation

In vitro studies have shown that this compound induces cytotoxic effects in various cancer cell lines. For instance, one study reported an IC50 value of 0.03 μM against HepG2 cells, indicating high potency compared to standard chemotherapeutic agents like gefitinib .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-6,8-dichloro-2-methylquinoline, and what are their critical reaction parameters?

- Methodological Answer : Synthesis typically involves phosphoramidite chemistry and multi-step purification. For example, intermediates like 4-amino-2-(2-octylthioethyl)-6-oxo-pyrimidine derivatives are synthesized via nucleophilic substitution reactions using lithium hydride in dioxane at 100°C for 5 days . Purification involves column chromatography (CHCl₃/MeOH gradients) to isolate target compounds. Critical parameters include reaction temperature, solvent choice (e.g., pyridine for acylation), and protecting group strategies (e.g., phenoxyacetyl chloride for amino protection) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- MALDI-TOF MS : Confirms molecular weight of intermediates and final products (e.g., ODN3 with a molecular weight of 588.3229 Da) .

- NMR (¹H, ¹³C, 2D NOESY) : Assigns structural features, such as distinguishing crosslinked adducts. For instance, ¹H-¹³C HSQC and NOESY spectra resolve ambiguities in crosslinked DNA duplexes by identifying sequential nuclear Overhauser effects (NOEs) .

- HPLC/RP-HPLC : Ensures purity of oligonucleotide derivatives (e.g., Sep-Pak column purification) .

Advanced Research Questions

Q. How do transition metal ions influence the crosslinking efficiency of this compound derivatives with nucleic acids?

- Methodological Answer : Metal ions (Ni²⁺, Zn²⁺, Co²⁺) accelerate crosslinking by coordinating with nucleobases. For example, Ni²⁺ binds to guanine’s N7 position, lowering the pKa of N1 and increasing nucleophilicity at N2, enhancing reaction rates by ~3-fold . Experimental validation involves incubating crosslinking reactions with 1–5 mM metal ions in carbonate buffer (pH 9.0) and quantifying yields via urea gel electrophoresis .

Q. What methodological challenges arise in resolving the structure of crosslinked adducts using NMR, and how can they be addressed?

- Methodological Answer : Key challenges include signal overlap and conformational heterogeneity. Solutions include:

- Temperature-dependent NMR : Heating samples to 90°C distinguishes static conformers (e.g., two distinct crosslinked products with 8-oxoG) from dynamic equilibria .

- 2D NOESY fingerprinting : Identifies sequential NOEs in B-DNA duplexes, confirming base-pairing and crosslink positions (e.g., T6-A21 and T8-A19 pairs in adducts) .

- Isotopic labeling : Simplifies assignments in complex mixtures, particularly for ribose-opened analogues .

Q. How does the pKa of target nucleobases affect the crosslinking reactivity of this compound derivatives?

- Methodological Answer : Lower pKa(N1) values increase nucleophilicity. For instance, 8-oxoG (pKa ~6.5) reacts faster than guanine (pKa ~9.2) due to enhanced N2 accessibility. Reactivity follows the order: 8-oxoG > G > inosine > 2-aminopurine . This is validated by comparing crosslinking yields (24-hour reactions) and correlating with theoretical pKa calculations .

Q. How do DNA vs. RNA duplex conformations influence the selectivity of crosslinking reactions?

- Methodological Answer : DNA-RNA hybrids exhibit reduced flexibility, limiting access to uridine residues. Selectivity is assessed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.